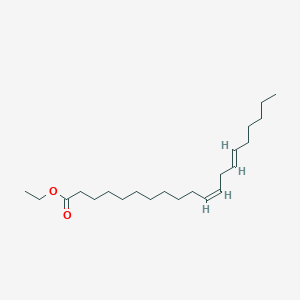

ethyl (11Z,14E)-icosa-11,14-dienoate

Description

Ethyl (11Z,14E)-icosa-11,14-dienoate is a 20-carbon fatty acid ethyl ester featuring two double bonds at positions 11 and 14, with cis (Z) and trans (E) configurations, respectively. This mixed Z/E isomerism distinguishes it from more common polyunsaturated fatty acid esters, which often exhibit all-cis configurations in natural systems.

Properties

IUPAC Name |

ethyl (11Z,14E)-icosa-11,14-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8+,12-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVCCFLKWCNDQZ-UPDVNHGHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C\CCCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isomer-Specific Challenges

The (11Z,14E) configuration introduces unique synthetic hurdles:

-

Stereoselectivity : Simultaneous control of Z and E geometries demands orthogonal reaction conditions.

-

Isomerization Risk : Alkene geometry may shift under acidic, basic, or high-temperature conditions.

-

Purification Complexity : Separation from (11Z,14Z) and fully saturated byproducts requires advanced chromatographic techniques.

Synthesis Methods

Esterification of Preformed Dienoic Acid

The most straightforward route involves esterifying (11Z,14E)-icosa-11,14-dienoic acid with ethanol under acid catalysis:

Reaction :

Conditions :

-

Catalyst: Sulfuric acid (0.5–1.0 equiv) or p-toluenesulfonic acid (PTSA, 0.2 equiv).

-

Temperature: Reflux (80–110°C) for 6–12 hours.

Yield : 65–78% after silica gel chromatography.

Limitations :

Wittig Olefination for Double Bond Installation

The Wittig reaction enables sequential installation of Z and E double bonds. A representative approach:

Step 1 : Synthesis of (11Z)-allylic phosphonium ylide from undec-10-enoic acid ethyl ester.

Step 2 : Reaction with trans-configured aldehyde (e.g., 14-oxo-eicosanoate) to form the E double bond.

Conditions :

-

Phosphonium salt: Generated using PPh₃ and CBr₄.

-

Base: n-BuLi or KOtBu in THF at −78°C.

-

Solvent: Anhydrous tetrahydrofuran (THF).

Yield : 52–60% over two steps.

Advantages :

-

Precise control over alkene geometry.

-

Modularity for varying chain lengths.

Partial Hydrogenation of Triple Bonds

Selective hydrogenation of alkynes to cis or trans alkenes offers another pathway:

Reaction :

Catalysts :

-

Lindlar catalyst (Pd/CaCO₃, Pb-quinoline): Converts triple bond to cis (Z) alkene at C11.

-

Na/NH₃ (l) : Induces trans (E) geometry at C14 via radical intermediacy.

Challenges :

-

Over-hydrogenation to single bonds.

-

Catalyst poisoning by sulfur impurities.

Enzymatic Synthesis

Lipase-catalyzed transesterification provides a mild, stereoretentive alternative:

Procedure :

-

Substrate: (11Z,14E)-icosa-11,14-dienoic acid and excess ethanol.

-

Enzyme: Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

-

Solvent: Solvent-free system or tert-butanol.

Conditions :

-

Temperature: 40–50°C.

-

Time: 24–48 hours.

Yield : 88–92% with >99% stereopurity.

Advantages :

-

No racemization or isomerization.

-

Scalable to industrial production.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

NMR :

Industrial-Scale Production Insights

The patent EP2076244B1 discloses an aqueous manufacturing system using polyethylene glycol (PEG) surfactants to improve solubility and reaction efficiency:

Key Parameters :

Advantages :

-

Reduces organic solvent waste.

-

Enhances catalyst recyclability.

Chemical Reactions Analysis

Types of Reactions

11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: It can be reduced to form saturated fatty acid esters.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide.

Major Products Formed

Oxidation: Hydroperoxides and other oxidation products.

Reduction: Saturated fatty acid esters.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- has several scientific research applications:

Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid esters.

Biology: It is studied for its role in cellular signaling and membrane structure.

Medicine: Research is being conducted on its potential anti-inflammatory and anti-cancer properties.

Industry: It is used in the formulation of cosmetics and nutritional supplements.

Mechanism of Action

The mechanism of action of 11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that play a role in inflammation and other cellular processes. The molecular targets and pathways involved include the modulation of enzyme activities and receptor signaling pathways .

Comparison with Similar Compounds

Structural Isomers and Ester Variants

(a) Methyl (11Z,14Z)-Icosa-11,14-dienoate

- Structure : Methyl ester with all-cis double bonds (11Z,14Z).

- Properties : The all-cis configuration results in a lower melting point compared to trans isomers. It is used as a reference standard in lipidomics (MFCD00056304) .

- Biological Relevance: Substrate for acyl-CoA 5-desaturase in biosynthetic pathways, leading to trienoic derivatives .

(b) (11Z,14Z)-Icosa-11,14-dienoic Acid

- Structure : Free acid form (C20H36O2), Z,Z configuration.

- Properties : Higher polarity and acidity compared to esters. Registered in KEGG (C16525) as a lipid metabolite .

- Metabolic Role : Incorporated into glycerolipids and lysophosphatidylcholines, influencing membrane dynamics .

(c) Ethyl (11E,14E)-Icosa-11,14-dienoate

- Structure : Ethyl ester with all-trans double bonds.

- Properties : Higher melting point than Z-containing isomers. Less common in nature but synthetically accessible.

- Applications : Used in pharmacological studies, though its bioactivity profile differs significantly from Z/E analogs .

Chain-Length Variants and Pheromone Analogs

(a) (11Z)-11-Hexadecenoate Esters

- Structure : 16-carbon esters with a single Z double bond at position 11.

- Biological Role: Identified as novel pheromones in Bicyclus butterflies, synthesized via Δ11-desaturase activity .

- Contrast: Shorter chain length reduces hydrophobicity, while the single double bond limits conformational flexibility compared to the 20-carbon dienoate .

(b) (11Z,14E)-11,14-Octadecadienal

- Structure : 18-carbon aldehyde with Z/E double bonds.

- Function : Sex pheromone component in moths (Andraca bipunctata), synthesized via alkyne zipper reactions .

- Key Difference: The aldehyde functional group enhances volatility, making it suitable for airborne signaling, unlike the non-volatile ethyl ester .

(a) Methyl Icosa-11,14-dienoate in Traditional Medicine

- Role : Component in Changping Decoction, with moderate pharmacological activity (e.g., bioavailability score: 0.23) .

- Uncertainty : Configuration (Z/Z vs. Z/E) is unspecified in this context, complicating direct comparisons .

(b) (11Z,14Z)-1-(tert-Butylsulfonyl)icosa-11,14-dien-3-one

- Structure: γ-Ketosulfone derivative of the dienoic acid.

- Synthesis: Prepared via Brønsted acid-promoted conjugate addition, demonstrating the utility of Z,Z dienoates in generating bioactive sulfones .

- Divergence : The sulfonyl group introduces electrophilic reactivity absent in the ethyl ester .

Biological Activity

Ethyl (11Z,14E)-icosa-11,14-dienoate, also known as cis-11,14-eicosadienoic acid ethyl ester, is a polyunsaturated fatty acid ester with significant biological activity. This compound is characterized by its molecular formula and a molecular weight of approximately 336.55 g/mol. It is part of a class of compounds known for their diverse roles in biological systems, particularly in cellular signaling and metabolic processes.

- Molecular Formula :

- Molecular Weight : 336.55 g/mol

- CAS Number : 103213-62-3

- Appearance : Yellow liquid

- Solubility : Soluble in dichloromethane

Structural Characteristics

This compound contains two double bonds located at the 11th and 14th carbon atoms. This unique positioning contributes to its distinct biological properties compared to other fatty acids.

Research indicates that unsaturated fatty acids like this compound play crucial roles in various cellular processes:

- Cell Membrane Integrity : Unsaturated fatty acids are integral components of cell membranes, influencing fluidity and permeability.

- Signaling Molecules : They serve as precursors for bioactive lipids involved in signaling pathways that regulate inflammation and immune responses.

- Metabolic Regulation : These compounds can modulate metabolic processes by influencing gene expression related to lipid metabolism.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in managing inflammatory diseases.

- Cardiovascular Health : Research has shown that polyunsaturated fatty acids can improve lipid profiles and reduce the risk of cardiovascular diseases. This compound may contribute to these effects through its role in modulating cholesterol metabolism.

- Neuroprotective Properties : Studies indicate that this compound may have neuroprotective effects by promoting neuronal survival and reducing oxidative stress in neural cells.

Comparative Analysis of Similar Compounds

The following table compares this compound with other related fatty acids:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C22H40O2 | 336.55 g/mol | Two double bonds at positions 11 and 14 |

| Eicosanoic Acid (Arachidic Acid) | C20H40O2 | 316.51 g/mol | Saturated fatty acid; no double bonds |

| Cis-9-Octadecenoic Acid (Oleic Acid) | C18H34O2 | 282.46 g/mol | Monounsaturated; widely found in olive oil |

| Linoleic Acid | C18H32O2 | 280.45 g/mol | Polyunsaturated; essential fatty acid |

Q & A

Basic: What enzymatic pathways are involved in the biosynthesis of ethyl (11Z,14E)-icosa-11,14-dienoate?

Answer:

this compound is synthesized via acyl-CoA desaturases, which introduce double bonds into fatty acid chains. Specifically, acyl-CoA 5-desaturase catalyzes the conversion of (11Z,14Z)-icosa-11,14-dienoyl-CoA to (5Z,11Z,14Z)-icosa-5,11,14-trienoyl-CoA, a precursor in unsaturated fatty acid biosynthesis . The ethyl ester form likely arises from subsequent esterification. Researchers should validate enzyme activity using in vitro assays with isotopically labeled substrates (e.g., -CoA derivatives) and track products via LC-MS .

Basic: Which spectroscopic techniques are optimal for structural elucidation of this compound?

Answer:

- NMR Spectroscopy : Confirm double bond geometry (Z/E) using -NMR coupling constants (e.g., for trans configuration) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) or GC-MS can verify molecular formula (e.g., , exact mass 334.2872) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify ester carbonyl stretches (~1740 cm) and cis/trans C-H out-of-plane vibrations .

Advanced: How can computational modeling predict the interaction of this compound with phospholipid bilayers?

Answer:

Molecular dynamics (MD) simulations can model the compound’s integration into lipid membranes. Key steps:

Parameterization : Use tools like CHARMM-GUI to define force field parameters for the ethyl ester .

Membrane Embedding : Simulate insertion into phosphatidylcholine bilayers (e.g., PC(20:2/18:1)) to study effects on membrane fluidity or curvature .

Free Energy Calculations : Apply umbrella sampling to quantify partitioning energetics.

Experimental validation via fluorescence anisotropy or differential scanning calorimetry (DSC) is critical to confirm computational predictions .

Advanced: What strategies address contradictory data in the enzyme kinetics of acyl-CoA 5-desaturase?

Answer:

Discrepancies in or values may arise from:

- Substrate Purity : Verify acyl-CoA substrates using HPLC and adjust for lipid aggregation .

- Oxygen Availability : Maintain consistent levels (critical for desaturase activity) using anaerobic chambers or oxygen probes .

- Cofactor Ratios : Optimize NADPH/NADH ratios and include redox stabilizers (e.g., glutathione).

Cross-validate results with orthogonal methods like isotope tracer studies (e.g., -labeling) and compare kinetic parameters to literature benchmarks .

Advanced: How to integrate lipidomics data to study the compound’s role in cellular signaling?

Answer:

Sample Preparation : Extract lipids using methyl tert-butyl ether (MTBE)/methanol and enrich ethyl ester derivatives via solid-phase extraction (SPE) .

LC-MS/MS Analysis : Use reverse-phase chromatography with tandem MS to quantify species in pathways like arachidonate metabolism .

Data Integration : Map lipid species to pathways (e.g., KEGG map01040) and correlate with transcriptomic/proteomic datasets (e.g., acyl-CoA synthetase expression) .

Functional Assays : Knock down candidate enzymes (e.g., PLA2) and monitor changes in ethyl ester levels via targeted MS .

Basic: How does this compound differ structurally from related fatty acid esters?

Answer:

- Double Bond Position/Geometry : The 11Z,14E configuration distinguishes it from all-cis isomers (e.g., (11Z,14Z)-icosa-dienoate) .

- Ester Group : The ethyl ester (vs. methyl or CoA derivatives) alters hydrophobicity () and metabolic stability .

- Chain Length : A 20-carbon backbone influences membrane integration and enzyme specificity compared to shorter analogs (e.g., C18 esters) .

Advanced: What experimental designs are suitable for tracking metabolic flux of this compound in vivo?

Answer:

- Isotope Tracing : Administer -labeled ethyl ester to model organisms and track incorporation into phospholipids (e.g., PC(20:2/18:1)) via LC-MS imaging .

- Genetic Knockouts : Use CRISPR/Cas9 to disrupt acyltransferase genes (e.g., DGAT1) and quantify ester accumulation .

- Tissue-Specific Analysis : Compare forewing vs. hindwing metabolism in insect models to study compartmentalized biosynthesis .

Advanced: How to evaluate the bioactivity of this compound in inflammatory pathways?

Answer:

- In Vitro Models : Treat macrophage cell lines (e.g., RAW 264.7) and measure prostaglandin E2 (PGE2) via ELISA .

- Molecular Docking : Simulate interactions with cyclooxygenase-2 (COX-2) using AutoDock Vina and validate with COX inhibition assays .

- Omics Integration : Combine transcriptomic data (e.g., NF-κB pathway genes) with lipidomic profiles to identify mechanistic links .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.